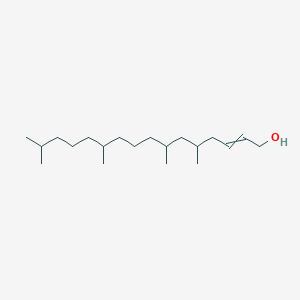
5,7,11,15-Tetramethylhexadec-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,11,15-Tetramethylhexadec-2-EN-1-OL is a diterpene alcohol known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a clear, colorless to yellow liquid with a molecular formula of C20H40O and a molecular weight of 296.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11,15-Tetramethylhexadec-2-EN-1-OL typically involves the hydrogenation, etherification, and dehydroxylation of intermediates. One common method is the reduction of phytol, a naturally occurring diterpene alcohol, using hydrogenation catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,11,15-Tetramethylhexadec-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,7,11,15-Tetramethylhexadec-2-EN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7,11,15-Tetramethylhexadec-2-EN-1-OL involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative damage.
Mitochondrial Protection: It enhances mitochondrial function by reducing oxidative stress and improving energy production.
Sedative and Anxiolytic Effects: It modulates neurotransmitter systems in the brain, leading to calming effects.
Comparison with Similar Compounds
Similar Compounds
Phytol: A naturally occurring diterpene alcohol with similar chemical structure and properties.
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: An ester derivative with similar applications in the fragrance industry.
Uniqueness
5,7,11,15-Tetramethylhexadec-2-EN-1-OL is unique due to its versatile applications across multiple fields and its potent biological activities, including antioxidant and sedative effects .
Properties
CAS No. |
144096-12-8 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
5,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)10-8-12-18(3)13-9-14-20(5)16-19(4)11-6-7-15-21/h6-7,17-21H,8-16H2,1-5H3 |
InChI Key |
BSUVHDMUGBROEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CC(C)CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















